molecular formula C5H9Cl2N3 B1518615 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride CAS No. 1034197-53-9

3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride

Cat. No. B1518615
M. Wt: 182.05 g/mol
InChI Key: GGNZWBHDNQJQDS-UHFFFAOYSA-N
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Description

3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride is a chemical compound with the molecular formula C4H7Cl2N3 . It is used in the field of organic chemistry .


Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate. The 3-picolinic acid and methanol can react to produce methyl pyridine-3-carboxylate under acidic conditions. The methyl pyridine-3-carboxylate can then be reduced to 3-pyridinemethanol. Finally, the 3-pyridinemethanol can react with thionyl chloride to produce the target product .


Molecular Structure Analysis

The molecular structure of 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride consists of carbon, hydrogen, nitrogen, and chlorine atoms . The InChI code for this compound is 1S/C4H6ClN3.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2H2,1H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride include a density of 1.4±0.1 g/cm3, a boiling point of 255.3±42.0 °C at 760 mmHg, and a molecular weight of 131.564 .

Scientific Research Applications

Chemical Synthesis and Intermediates

3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride is recognized as a crucial intermediate in the synthesis of various chemical compounds. Particularly, its role in the production of pesticides is highlighted. The process of synthesizing this compound involves hydroxymethylating 1H-1,2,4-triazole with paraformaldehyde in the presence of a catalyst. Following this, 1-(hydroxymethyl)-1,2,4-triazole reacts with thioyl chloride to form the 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride salt. The method is noted for its simplicity and high yield, making it a significant component in chemical manufacturing processes (Ying, 2004).

Corrosion Inhibition

The compound has been extensively studied for its corrosion inhibition properties. Triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrate remarkable efficiency in protecting mild steel from corrosion, especially in acidic media like hydrochloric acid. These derivatives act as mixed-type inhibitors, adhering to the steel surface and forming a protective barrier. This application is crucial in industries where metal preservation is essential (Lagrenée et al., 2002).

Synthesis of Energetic Materials

The compound's derivatives are also involved in creating energetic materials. Triazolyl-functionalized monocationic energetic salts are produced through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These salts exhibit good thermal stability and density, essential properties for energetic materials used in various industrial applications. The study of these materials provides crucial insights into the synthesis and properties of high-energy compounds (Wang et al., 2007).

Tautomerism and Molecular Interactions

In the field of molecular chemistry, the tautomerism of triazole derivatives, including 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole, has been examined. Studies involving nuclear magnetic resonance and ultraviolet spectra have been conducted to understand the structural dynamics and predominant tautomeric forms of these compounds. This research aids in comprehending the fundamental molecular behavior of triazoles and their derivatives (Kubota & Uda, 1975).

properties

IUPAC Name

3-(chloromethyl)-4,5-dimethyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c1-4-7-8-5(3-6)9(4)2;/h3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNZWBHDNQJQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride

CAS RN

1034197-53-9
Record name 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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